methanone CAS No. 920512-84-1](/img/structure/B12616903.png)
[(2R)-2-(3-Methoxyphenyl)piperidin-1-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Méthodes De Préparation
The synthesis of (2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone involves several steps. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene .
Analyse Des Réactions Chimiques
(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions
Applications De Recherche Scientifique
(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparaison Avec Des Composés Similaires
(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone can be compared with other piperidine derivatives such as 1-(4-Fluorophenyl)piperazine and 1-(3-Methoxyphenyl)piperazine. These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.
Propriétés
Numéro CAS |
920512-84-1 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
[(2R)-2-(3-methoxyphenyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H21NO2/c1-22-17-11-7-10-16(14-17)18-12-5-6-13-20(18)19(21)15-8-3-2-4-9-15/h2-4,7-11,14,18H,5-6,12-13H2,1H3/t18-/m1/s1 |
Clé InChI |
VCEZLWCOHIHXKU-GOSISDBHSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@H]2CCCCN2C(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


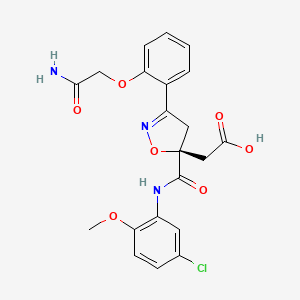
![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)
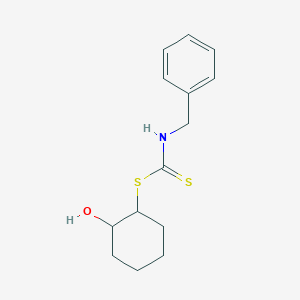


![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)

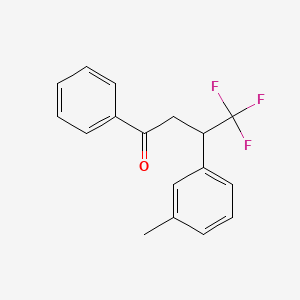
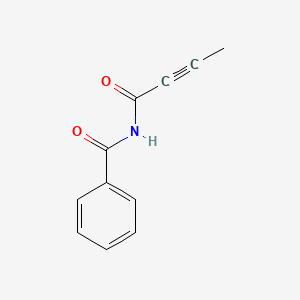
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
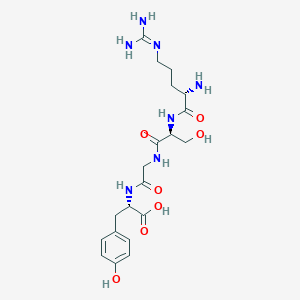
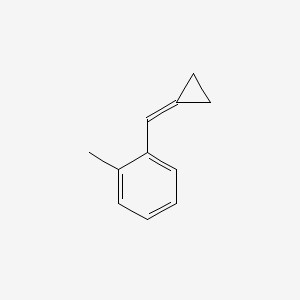

![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
